molecular formula C17H12BrN3O2S2 B6513795 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 670248-10-9

4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No. B6513795
CAS RN: 670248-10-9
M. Wt: 434.3 g/mol
InChI Key: IUKCLSUKAWWQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide” is a derivative of the imidazo[2,1-b][1,3]thiazole ring system . This system is known for its broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of the imidazo[2,1-b][1,3]thiazole system, to which this compound belongs, can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The imidazo[2,1-b][1,3]thiazole ring system is essentially planar . The mean plane of this ring system makes dihedral angles of 8.11 (16) and 79.43 (17)°, respectively, with the bromo- and hydroxy-substituted benzene rings .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .

Scientific Research Applications

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole system, synthesized by reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, has shown promise as a potential anticancer agent . Specifically, the compound 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone demonstrated moderate ability to suppress kidney cancer cell growth. While its effect on prostate cancer, colon cancer, and leukemia cell lines was weaker, this compound remains an interesting candidate for further investigation.

Antimicrobial and Antibacterial Activity

Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, including the less saturated 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, exhibit high levels of antimicrobial and antibacterial activity . These compounds may serve as potential agents against bacterial infections.

Antifungal Properties

The derivative 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole demonstrated activity against the bacterium Klebsiella at low micromolar concentrations . Its antifungal potential warrants further exploration.

Asymmetric Synthesis Catalysts

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities for their use as catalysts in asymmetric synthesis . Researchers have been interested in exploring these compounds for their catalytic properties.

Other Potential Applications

Imidazo[2,1-b][1,3]thiazoles have diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects . Additionally, they may serve as diuretics, anticonvulsants, and cytotoxic drug molecules with fewer side effects.

properties

IUPAC Name

4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKCLSUKAWWQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.